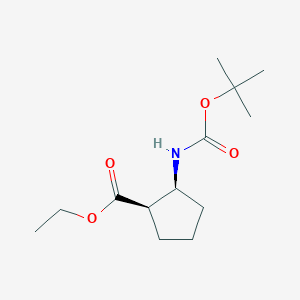

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Description

Historical Context of Cyclopentane-Based Amino Acid Derivatives

The development of cyclopentane-based amino acid derivatives emerged from the broader field of constrained amino acid research, which has evolved significantly over the past several decades. The synthesis of polyhydroxylated cyclopentane β-amino acids has been reported as part of systematic efforts to create novel amino acid building blocks with enhanced conformational rigidity. Research in this area has demonstrated that cyclopentane β-amino acids have become attractive candidates for the stabilization of bioactive peptides, primarily due to the high propensity of their homopolymers to fold into rigid secondary structures even in short peptide sequences.

The stereoselective synthesis methodologies for these compounds have evolved from traditional approaches to more sophisticated strategies involving ring-closing metathesis reactions and stereoselective functionalization techniques. Historical approaches to cyclopentane amino acid derivatives often relied on transformations of readily available starting materials, with recent advances focusing on the development of more general and efficient synthetic methods. The field has been driven by the recognition that conformational constraints within amino acid residues can significantly influence the folding patterns and biological activities of peptidic structures.

The development of asymmetric synthetic approaches has been particularly important in this field, with researchers establishing highly enantioselective methods for constructing these complex molecular frameworks. The evolution of organocatalytic methods, including Michael addition reactions to cycloalkene systems, has provided access to optically active amino acid derivatives with high stereochemical purity. These methodological advances have enabled the systematic exploration of structure-activity relationships within this class of compounds.

Significance in Organic and Medicinal Chemistry

Ethyl (1R,2S)-2-(tert-butoxycarbonyl-amino)cyclopentanecarboxylate serves multiple critical functions in contemporary organic synthesis and medicinal chemistry research. The compound functions as an important building block in the synthesis of various biologically active compounds, with its tert-butoxycarbonyl-protected amino group allowing for selective reactions while maintaining molecular integrity during synthetic transformations. The cyclopentane ring constraint provides conformational rigidity that can significantly influence the biological properties of resulting peptides and pharmaceutical compounds.

In medicinal chemistry applications, this compound contributes to the development of peptide-based therapeutics with enhanced metabolic stability and improved pharmacological properties. Research has demonstrated that constrained amino acid derivatives can promote specific secondary structures in peptides, potentially leading to improved binding affinities and biological activities. The incorporation of cyclopentane-based amino acids into miniproteins has shown promising results in terms of conformational stability and structural definition, with studies indicating that such modifications can substantially alter helical fragments and enhance overall peptide stability.

The compound also plays a significant role in the development of foldamer technologies, where the conformational constraints imposed by the cyclopentane ring can influence the adoption of specific three-dimensional structures. Evaluation studies have shown that cyclopentane-based amino acids can be incorporated into peptide sequences to promote the formation of defined secondary structures, although the specific effects depend on the exact positioning and chemical environment of the constrained residue.

Furthermore, the versatility of this compound in synthetic applications extends to its use in the preparation of polysubstituted amino acid derivatives. The presence of multiple functional groups allows for further chemical modifications, enabling the synthesis of complex molecular architectures that would be difficult to access through other synthetic routes.

Overview of Chemical and Physical Properties

Ethyl (1R,2S)-2-(tert-butoxycarbonyl-amino)cyclopentanecarboxylate exhibits a distinct set of chemical and physical properties that reflect its unique molecular structure and stereochemistry. The compound is characterized by the molecular formula C₁₃H₂₃NO₄ and possesses a molecular weight of 257.33 grams per mole. Its Chemical Abstracts Service registry number is 1140972-29-7, providing a unique identifier for this specific stereoisomer.

The stereochemical configuration of this compound is precisely defined, with the (1R,2S) designation indicating the specific spatial arrangement of substituents around the cyclopentane ring. This stereochemistry is crucial for its biological activity and synthetic utility, as different stereoisomers can exhibit vastly different properties and reactivities. The compound features an ethyl ester functionality at the carboxylate position, which provides appropriate reactivity for peptide coupling reactions while maintaining stability under standard synthetic conditions.

Physical property data reveals that the compound exists as a solid under standard conditions, with a reported melting point range of 64-66°C. The compound demonstrates solubility characteristics typical of ethyl ester derivatives of amino acids, with enhanced solubility in organic solvents compared to the corresponding free acid forms. Storage recommendations indicate that the compound should be maintained under refrigerated conditions in a dry, well-ventilated environment to preserve its chemical integrity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| Chemical Abstracts Service Number | 1140972-29-7 | |

| Melting Point | 64-66°C | |

| Physical State | Solid | |

| Stereochemistry | (1R,2S) |

The compound's chemical reactivity is governed by the presence of several functional groups, including the ethyl ester, the tert-butoxycarbonyl-protected amino group, and the cyclopentane ring system. The ester functionality can undergo standard hydrolysis reactions to yield the corresponding carboxylic acid, while the tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions to reveal the free amino group. These chemical transformations are fundamental to the compound's utility in peptide synthesis and other synthetic applications.

The compound's spectroscopic properties provide additional insights into its molecular structure and can be used for analytical characterization. Standard analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are routinely employed for structure confirmation and purity assessment. The presence of the tert-butoxycarbonyl group provides characteristic spectroscopic signatures that facilitate identification and analysis of this compound in complex mixtures.

Propriétés

IUPAC Name |

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUFBHMDDIXTD-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Cyclopentane Derivatives and Functional Group Transformations

Starting Material and Core Strategy:

The synthesis often begins with cyclopentanone or cyclopentene derivatives, which serve as the core scaffold. Cyclopentanone undergoes reductive amination to introduce the amino functionality, followed by protection and esterification steps to form the cyclopentane ring with the desired stereochemistry.

- Reductive Amination: Cyclopentanone reacts with a chiral amine or a chiral auxiliary to introduce the amino group with stereocontrol.

- Protection of Amino Group: The amino group is protected with tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

- Esterification: The carboxylic acid is esterified with ethanol to form the ethyl ester, completing the core structure.

Research Findings:

Kovalenko et al. (2024) demonstrated the scalable synthesis of all stereoisomers of 2-aminocyclopentanecarboxylic acid, which is closely related to the target compound. Their method involves stereoselective cyclization and subsequent functional group modifications, emphasizing the importance of stereocontrol at each step.

Asymmetric Synthesis and Enantioselective Routes

Chiral Catalysts and Auxiliaries:

Enantioselective synthesis employs chiral catalysts or auxiliaries to induce stereoselectivity during key steps such as cyclization or amination. For instance, asymmetric Diels-Alder reactions or conjugate additions to cyclopentene derivatives have been used to generate enantiomerically pure intermediates.

- Diels-Alder Cycloaddition: Asymmetric cycloaddition of cyclopentadiene with suitable dienophiles yields enantiomerically enriched cycloadducts, which are then transformed into amino acid derivatives.

- Hydroxylation and Halogenation: Subsequent functionalization, such as dihydroxylation or halogenation, introduces hydroxyl or halogen groups with stereocontrol, further enabling the synthesis of stereochemically pure compounds.

Protection and Deprotection Strategies

Protection of the amino group as Boc is a critical step, facilitating selective reactions on other functional groups without interference. The Boc group is introduced early in the synthesis and can be removed under acidic conditions at the final stage.

Synthetic Protocols Summary Table

Notes on Solvent and Reaction Conditions

Based on recent data, solvents such as dichloromethane, ethanol, and dimethylformamide are commonly used during key steps. Reaction conditions typically involve low temperatures for conjugate additions and careful control of pH during protection/deprotection steps to maximize stereoselectivity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the boc group.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or other substituted derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows it to be utilized in:

- Synthesis of Chiral Compounds : The compound's stereochemistry enables the introduction of chirality into target molecules, making it valuable in producing pharmaceuticals and natural products.

- Peptide Synthesis : The Boc protecting group allows for selective functionalization, facilitating the synthesis of peptide-based drugs .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new therapeutic agents:

- Protease Inhibitors : It has been used as a building block in synthesizing protease inhibitors, which are crucial in treating various diseases, including viral infections .

- Pharmaceutical Development : Its derivatives have shown promise in drug discovery, particularly in targeting specific biological pathways .

Case Study 1: Synthesis of HCV NS5B Polymerase Inhibitors

A notable study reported the efficient synthesis of enantiomerically pure derivatives of this compound for developing inhibitors targeting Hepatitis C virus (HCV). The synthesis involved a four-step process utilizing mandelic acid as a resolving agent, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: Development of Cyclopentane Derivatives

Research has highlighted the use of this compound as a precursor for various chiral cyclopentane derivatives. These derivatives have been explored for their biological activities and potential therapeutic applications, showcasing the compound's versatility in organic synthesis .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate | Lacks Boc protection | More reactive amino group |

| N-Boc-2-Aminocyclopentanecarboxylic Acid | Contains carboxylic acid instead of ester | Useful for peptide synthesis |

| 3-Aminocyclopentane-1-carboxylic Acid | Different position of amino group | May exhibit different biological activities |

This table illustrates how this compound stands out due to its specific stereochemistry and functionalization compared to other related compounds .

Mécanisme D'action

The mechanism of action of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate involves its role as a protecting group in organic synthesis. The boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Protecting Group Variations

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate (CAS 1140972-27-5)

- Molecular Formula: C₁₆H₂₁NO₄; Molecular Weight: 291.34 g/mol .

- Key Differences: The carbobenzyloxy (Cbz) group replaces Boc, requiring hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH) for deprotection. Cbz offers orthogonal protection to Boc, enabling sequential deprotection in multi-step syntheses. Stability: Less stable under reducing conditions compared to Boc, limiting its use in hydrogenation-sensitive reactions .

Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS 1033756-46-5)

- Molecular Formula: C₁₅H₂₀FNO₂; Molecular Weight: 265.32 g/mol .

- Key Differences :

Stereochemical Variations

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate (CAS 1359987-62-4)

- Key Differences :

Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate Tosylate (CAS 1159609-95-6)

Ring-Size Variations

| Compound | Ring Size | [α]₂₅ (c in EtOH) | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl (1R,2S)-2-aminocyclopentanecarboxylate | 5-membered | −6.94 | 257.33 |

| Ethyl (1R,2S)-2-aminocyclohexanecarboxylate | 6-membered | −11.13 | 271.35 |

| Ethyl (1R,2S)-2-aminocycloheptanecarboxylate | 7-membered | −4.09 | 285.38 |

| Ethyl (1R,2S)-2-aminocyclooctanecarboxylate | 8-membered | −3.12 | 299.40 |

Physicochemical and Commercial Considerations

Activité Biologique

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₃NO₄

- Molecular Weight : 257.33 g/mol

- CAS Number : 1140972-29-7

- IUPAC Name : Ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate

The compound features a cyclopentane ring with a carboxylate ester and a tert-butoxycarbonyl (Boc) protected amino group. The stereochemistry at the chiral centers enhances its stability and versatility in synthetic applications.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown significant pharmacological properties. The following sections detail some of the potential biological activities associated with this compound.

Antimicrobial Activity

Certain derivatives of cyclopentanecarboxylic acids have been noted for their antibacterial and antifungal properties. This compound may exhibit similar activities due to its structural characteristics that allow for interaction with microbial targets.

Therapeutic Applications

This compound serves as a precursor for developing new pharmaceutical agents targeting specific pathways. Its ability to introduce chirality into target molecules makes it valuable in drug development. Notably, compounds derived from similar bicyclic structures have been investigated for their roles in treating various diseases, including cancer and neurological disorders.

Comparative Analysis of Related Compounds

Here is a comparative analysis of this compound with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-Aminocyclopentanecarboxylate | Lacks Boc protection | More reactive amino group |

| N-Boc-2-Aminocyclopentanecarboxylic Acid | Contains carboxylic acid instead of ester | Useful for peptide synthesis |

| 3-Aminocyclopentane-1-carboxylic Acid | Different position of amino group | May exhibit different biological activities |

This table illustrates the structural diversity within this class of compounds while emphasizing how this compound stands out due to its specific stereochemistry and functionalization.

Synthesis and Characterization

Research has demonstrated scalable synthesis methods for various stereoisomers of cyclopentanecarboxylic acid derivatives, including the compound . For instance, enzymatic hydrolysis techniques have been successfully employed to convert precursors into chiral amino acids, showcasing the compound's versatility in synthetic chemistry .

Q & A

Q. What are the most efficient synthetic routes for producing Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate with high enantiomeric purity?

The compound is typically synthesized via a multi-step process starting from ethyl 2-oxocyclopentanecarboxylate. A scalable method involves reductive amination followed by Boc protection. For stereochemical control, chiral resolution using (2S,3S)-2,3-dibenzoyl-D-tartaric acid (DBTA) in acetonitrile is critical, achieving diastereomeric salt formation for enantiomer separation . Optimizing reaction conditions (e.g., solvent polarity, temperature) during the resolution step can improve yield (e.g., 78% reported in one protocol) .

Q. How is the stereochemistry of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to analyze coupling constants and chemical shifts that reflect stereochemical environments. For example, distinct splitting patterns in -NMR (e.g., δ 2.56–2.31 ppm for methylene protons) help identify cyclopentane ring conformations . High-resolution mass spectrometry (HRMS) and chiral HPLC further validate purity and enantiomeric excess .

Q. What are the primary applications of this compound in peptide chemistry?

As a conformationally constrained β-amino acid derivative, it serves as a building block for peptide foldamers. Its cyclopentane backbone restricts rotational freedom, enabling the design of stable secondary structures (e.g., helices, sheets) in β-peptides. This property is exploited in studies of protein mimicry and bioactive peptide engineering .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of the Boc-protected amine under varying reaction conditions?

The Boc group is acid-labile, requiring careful handling in acidic environments. Deprotection with trifluoroacetic acid (TFA) or HCl in dioxane must be monitored to avoid premature cleavage. Stability studies under basic conditions (e.g., during ester hydrolysis) reveal that prolonged exposure to NaOH can degrade the cyclopentane ring if not controlled .

Q. How can researchers resolve contradictions in diastereomer ratios observed during synthesis?

Discrepancies in diastereomer ratios often stem from competing reaction pathways (e.g., over-reduction during reductive amination). Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature. For example, extended reaction times in DBTA-mediated resolution may favor crystallization of the desired diastereomer, as seen in protocols yielding >95% purity .

Q. What advanced analytical methods are recommended for characterizing degradation products of this compound?

Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS/MS is essential for identifying hydrolyzed or oxidized byproducts (e.g., free cyclopentanecarboxylic acid). X-ray crystallography can confirm the absolute configuration of crystalline intermediates, while dynamic NMR experiments elucidate ring-flipping dynamics in the cyclopentane moiety .

Q. How does the compound’s stereochemistry influence its reactivity in peptide coupling reactions?

The (1R,2S) configuration impacts steric hindrance during amide bond formation. For example, coupling with bulky amino acids (e.g., tert-leucine) may require optimized activating agents (e.g., HATU vs. EDCI) to minimize epimerization. Computational modeling (DFT) can predict transition-state energies for stereoretentive coupling .

Methodological Notes

- Stereochemical Purity : Use chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) for routine analysis .

- Scale-Up : Continuous flow reactors improve reproducibility in large-scale synthesis by maintaining consistent temperature and mixing .

- Stability Testing : Accelerated degradation studies (40°C, 75% humidity) over 4 weeks predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.